ethyl 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Overview
Description
Ethyl 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with an ethyl ester group at the 5-position, a chlorine atom at the 4-position, and a methyl group at the 1-position. It has a molecular formula of C10H10ClN3O2 and a molecular weight of 239.66 g/mol .
Mechanism of Action
Target of Action
This compound belongs to the class of pyrazolopyridines, which have been studied for their potential biological activities . .
Mode of Action
It’s likely that the compound interacts with its targets via non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Given the structural similarity to other pyrazolopyridines, it might influence several cellular processes
Result of Action
Based on the known activities of similar compounds, it might exhibit a range of biological effects . .
Action Environment
The action, efficacy, and stability of ethyl 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate can be influenced by various environmental factors . These may include pH, temperature, presence of other molecules, and cellular environment. More research is needed to understand how these factors affect the compound’s action.
Biochemical Analysis
Biochemical Properties
Ethyl 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, the compound interacts with nucleic acids, potentially influencing gene expression and cellular responses .
Cellular Effects
This compound has notable effects on different cell types and cellular processes. It can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, in cancer cells, this compound has been observed to induce apoptosis, a process of programmed cell death, by activating specific signaling cascades . Furthermore, it can alter the metabolic flux within cells, impacting the production and utilization of various metabolites .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity and thereby affecting downstream signaling pathways . This compound can also interact with DNA, leading to changes in gene expression. The inhibition of specific kinases by this compound results in the modulation of various cellular processes, including cell proliferation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can exhibit therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, it can cause toxic effects, including damage to vital organs and disruption of normal physiological functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the metabolism of various xenobiotics and endogenous compounds . This interaction can influence the metabolic flux within cells, affecting the levels of different metabolites. Additionally, the compound can modulate the activity of enzymes involved in nucleotide synthesis and degradation, impacting cellular energy balance and DNA replication .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in organs such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be found in various cellular compartments, including the nucleus, cytoplasm, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For instance, the presence of nuclear localization signals can facilitate its transport into the nucleus, where it can interact with DNA and influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-3-nitropyridine with ethyl acetoacetate in the presence of a base, followed by reduction and cyclization to form the desired pyrazolopyridine structure . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sodium ethoxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods can include the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group in the precursor can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cyclization Reactions: The formation of the pyrazolopyridine ring involves cyclization reactions that are facilitated by bases and heat.
Common Reagents and Conditions
Common reagents used in these reactions include sodium ethoxide, potassium carbonate, hydrogen gas, and palladium catalysts. Reaction conditions often involve heating the reaction mixture to temperatures ranging from 50°C to 150°C and using solvents such as ethanol or acetonitrile .
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyridines, depending on the nature of the substituents introduced during the substitution reactions .
Scientific Research Applications
Ethyl 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate include other pyrazolopyridines such as:
- Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
- Ethyl 4-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
- Ethyl 4-chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the methyl group at specific positions on the pyrazolopyridine ring can significantly influence its reactivity and interaction with biological targets .
Properties
IUPAC Name |
ethyl 4-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c1-3-16-10(15)7-4-12-9-6(8(7)11)5-13-14(9)2/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWRYGALHSASQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1Cl)C=NN2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396653 | |
Record name | ethyl 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
21.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819244 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
37801-57-3 | |
Record name | ethyl 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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